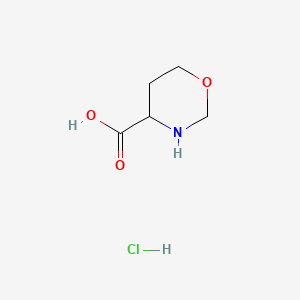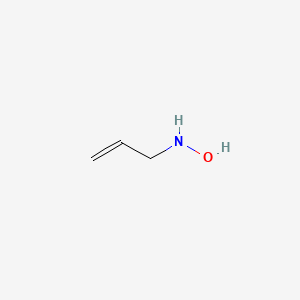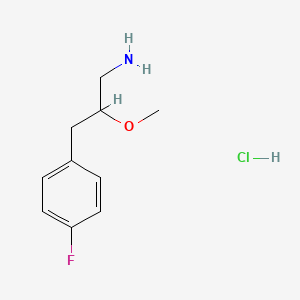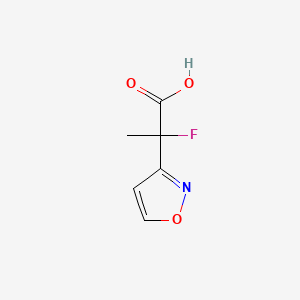
2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid is a synthetic organic compound that features a fluorine atom and an oxazole ring attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone to form the oxazole ring . The fluorine atom is then introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid moiety.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce alcohol derivatives.
科学的研究の応用
2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug with a similar propanoic acid backbone but different substituents.
Oxaprozin: Another anti-inflammatory drug featuring an oxazole ring and a propanoic acid moiety.
Mubritinib: A tyrosine kinase inhibitor with an oxazole ring, used in cancer therapy.
Uniqueness
2-Fluoro-2-(1,2-oxazol-3-yl)propanoic acid is unique due to the presence of both a fluorine atom and an oxazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, while the oxazole ring provides specific interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C6H6FNO3 |
|---|---|
分子量 |
159.11 g/mol |
IUPAC名 |
2-fluoro-2-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H6FNO3/c1-6(7,5(9)10)4-2-3-11-8-4/h2-3H,1H3,(H,9,10) |
InChIキー |
ZNKKGQGMFDOUSV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NOC=C1)(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




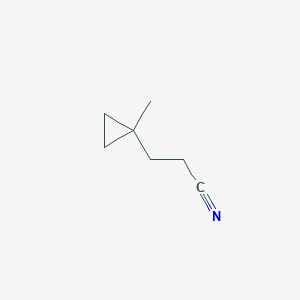


![1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B13485073.png)

![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)

![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
